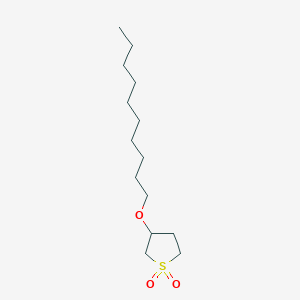
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DTD or decyloxythiophene dioxide and is widely used in the field of organic electronics and optoelectronics.
科学的研究の応用
DTD has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic semiconductors and optoelectronic materials. DTD has been used to develop high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic memory devices.
作用機序
The mechanism of action of DTD is not fully understood. However, it is believed that DTD acts as an electron acceptor due to its high electron affinity. This property makes it an ideal candidate for use in organic semiconductors and optoelectronic materials.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of DTD. However, studies have shown that DTD is non-toxic and has low cytotoxicity. This makes it a safe compound to use in scientific research.
実験室実験の利点と制限
DTD has several advantages that make it an ideal compound for use in lab experiments. It is easy to synthesize, has a high purity, and is non-toxic. However, DTD has some limitations, such as its poor solubility in common organic solvents. This makes it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DTD. One area of research is the development of new synthetic methods to improve the yield and purity of the product. Another area of research is the application of DTD in the development of new organic semiconductors and optoelectronic materials. Additionally, research can be conducted on the use of DTD in the development of new organic memory devices and OLEDs.
Conclusion
In conclusion, DTD is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. DTD has a wide range of applications in scientific research, including the development of organic semiconductors and optoelectronic materials. Although there is limited research on the biochemical and physiological effects of DTD, it is a safe compound to use in scientific research. Future research on DTD should focus on the development of new synthetic methods and the application of DTD in the development of new organic electronic materials.
合成法
The synthesis of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method of DTD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
特性
CAS番号 |
18760-44-6 |
|---|---|
製品名 |
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide |
分子式 |
C14H28O3S |
分子量 |
276.44 g/mol |
IUPAC名 |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
InChIキー |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
正規SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
その他のCAS番号 |
18760-44-6 |
物理的記述 |
Liquid |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



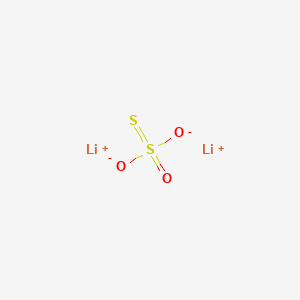
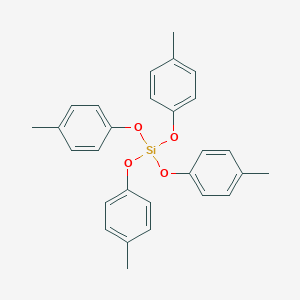
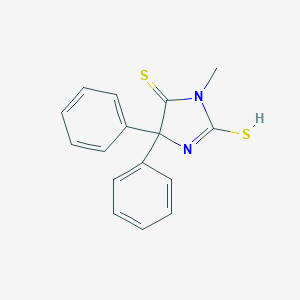
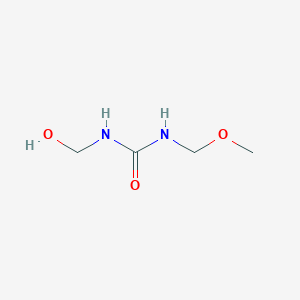
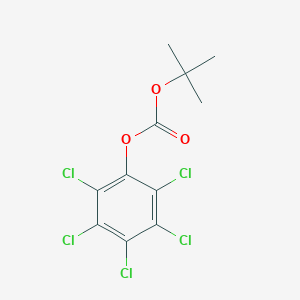
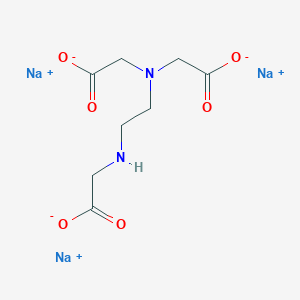
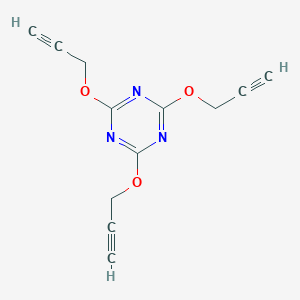
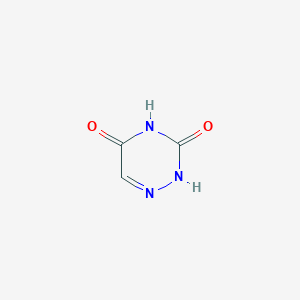
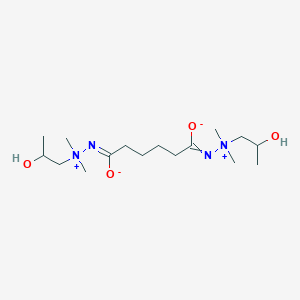
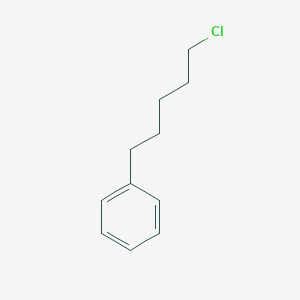
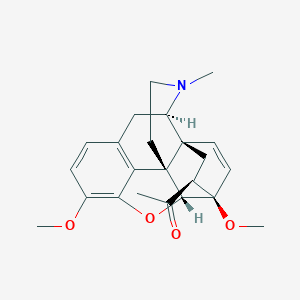
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
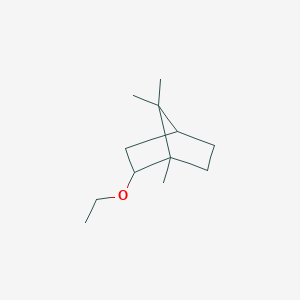
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)